molecular formula C6H11Cl2N3O2 B106873 Histidine dihydrochloride CAS No. 15474-90-5

Histidine dihydrochloride

Cat. No.: B106873
CAS No.: 15474-90-5
M. Wt: 228.07 g/mol
InChI Key: XEJCDBUNISUVGZ-UHFFFAOYSA-N
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Description

Histidine dihydrochloride is a derivative of the amino acid histidine. It is commonly used in biochemical and medical research due to its role in various physiological processes. Histidine itself is an essential amino acid that plays a crucial role in protein synthesis and enzyme function. This compound is often utilized in studies related to immune response, enzyme activity, and as a buffering agent in various biochemical applications.

Chemical Reactions Analysis

Types of Reactions: Histidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form histidine derivatives.

    Reduction: It can be reduced to form histamine.

    Substitution: this compound can participate in substitution reactions where the imidazole ring is modified.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced but often involve the use of catalysts and specific solvents.

Major Products Formed:

    Oxidation: Histidine derivatives with modified imidazole rings.

    Reduction: Histamine.

    Substitution: Various substituted histidine compounds depending on the reagents used.

Scientific Research Applications

Histidine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Histidine dihydrochloride exerts its effects through several mechanisms:

    Immune Response: It enhances the immune response by improving the activity of certain immune cells.

    Enzyme Activity: Acts as a cofactor for various enzymes, facilitating their catalytic activity.

    Buffering Agent: Helps maintain pH stability in biochemical reactions.

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • L-histidinium hydrochloride monohydrate
  • L-histidinium methyl ester dihydrochloride

Histidine dihydrochloride stands out due to its versatility and wide range of applications in scientific research and industry.

Properties

IUPAC Name

2-amino-3-(1H-imidazol-5-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJCDBUNISUVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Histidine dihydrochloride
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Histidine dihydrochloride
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Histidine dihydrochloride
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Histidine dihydrochloride

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